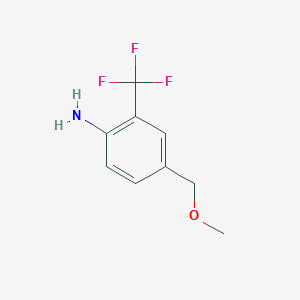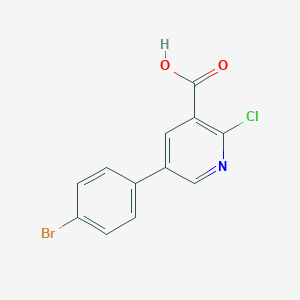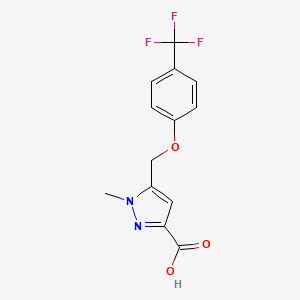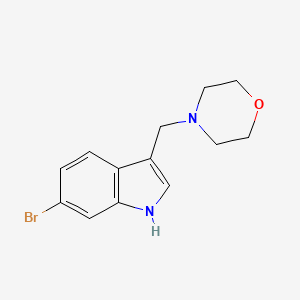
Zhan Catalyst-1C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zhan Catalyst-1C is a type of ruthenium-based organometallic complex used primarily in olefin metathesis reactions. This class of chemicals is named after the chemist Zheng-Yun J. Zhan, who first synthesized them. This compound is known for its high efficiency and stability in various chemical reactions, making it a valuable tool in both academic and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Zhan Catalyst-1C involves the treatment of a ruthenium complex precursor with an isopropoxystyrene ligand in the presence of copper(I) chloride. The isopropoxystyrene ligand is synthesized through an ortho-vinylation of phenol with ethyne, followed by alkylation with 2-bromopropane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the catalyst. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Zhan Catalyst-1C is primarily used in olefin metathesis reactions, which involve the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. This catalyst can also participate in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions .
Common Reagents and Conditions
Common reagents used with this compound include alkenes, dienes, and strained cyclic olefins. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions involving this compound are various olefinic compounds, including polymers, cyclic alkenes, and cross-metathesis products. The specific products depend on the substrates and reaction conditions used .
科学研究应用
Zhan Catalyst-1C has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including natural products and pharmaceuticals.
Biology: The catalyst is employed in the synthesis of biologically active compounds and in the modification of biomolecules.
Medicine: this compound is used in the development of new drugs and in the synthesis of drug intermediates.
Industry: It finds applications in the production of polymers, specialty chemicals, and materials science.
作用机制
The mechanism of action of Zhan Catalyst-1C involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce the metathesis products. The presence of electron-withdrawing groups on the ligand enhances the stability and reactivity of the catalyst .
相似化合物的比较
Similar Compounds
Hoveyda-Grubbs Catalyst: Similar in structure but lacks the electron-withdrawing sulfonamide group present in Zhan Catalyst-1C.
Grubbs Catalyst: Contains a tricyclohexylphosphine ligand and is less stable in the presence of air and moisture compared to this compound.
Zhan Catalyst-1B: Similar to this compound but with slight variations in the ligand structure.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the electron-withdrawing sulfonamide group on the ligand. This makes it more efficient in catalyzing olefin metathesis reactions, especially with substrates that are challenging for other catalysts .
属性
IUPAC Name |
dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVRAHMQZBHRC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2NO3PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)







![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)

